[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+
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Overview
Description
3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone is a complex organic compound with the molecular formula C17H16N2O3. It is known for its unique structure, which includes a furo[2,3-B]pyridine core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-2-YLmethanone : Similar structure but with a thieno ring instead of a furo ring .
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-chlorophenyl)methanone) : Contains a pyrimidine ring and different substituents .
Uniqueness
The uniqueness of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone lies in its furo[2,3-B]pyridine core, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-benzyl-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-13(10-20-2)15-16(18)14(21-17(15)19-11)9-12-6-4-3-5-7-12/h3-8H,9-10,18H2,1-2H3 |
InChI Key |
MADTVUZCZZXLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=N1)CC3=CC=CC=C3)N)COC |
Origin of Product |
United States |
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